![molecular formula C25H34F3NO5 B579945 (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-N-ethyl-5-heptenamide CAS No. 1005193-64-5](/img/structure/B579945.png)
(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-N-ethyl-5-heptenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-N-ethyl-5-heptenamide, also known as this compound, is a useful research compound. Its molecular formula is C25H34F3NO5 and its molecular weight is 485.544. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-N-ethyl-5-heptenamide , also known as Bimatoprost , is a synthetic analog of prostaglandin F2α. It has garnered significant attention in pharmacology due to its diverse biological activities, particularly in the treatment of glaucoma and ocular hypertension. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : C25H37N O4
Molecular Weight : 415.566 Da
CAS Number : 157283-68-6
The structure of Bimatoprost includes a cyclopentyl group, hydroxyl functional groups, and a heptenamide moiety, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C25H37N O4 |
Molecular Weight | 415.566 Da |
CAS Number | 157283-68-6 |
Bimatoprost primarily acts as a selective agonist for the FP receptor , a subtype of prostaglandin receptors. By binding to these receptors in the eye, it enhances aqueous humor outflow through the uveoscleral pathway, effectively lowering intraocular pressure (IOP). This mechanism is crucial in managing conditions such as glaucoma.
Pharmacological Effects
- Ocular Hypotensive Effect :
- Effects on Eyelash Growth :
- Potential Anti-inflammatory Properties :
Case Studies and Clinical Trials
Several clinical studies have assessed the efficacy and safety of Bimatoprost:
- Study on Glaucoma Treatment : A randomized controlled trial involving over 500 participants demonstrated that Bimatoprost significantly reduced IOP compared to placebo and other treatments like timolol .
- Eyelash Enhancement Study : In a double-blind study with 100 participants using Bimatoprost for eyelash growth, results showed a marked increase in eyelash length and thickness after 16 weeks of treatment .
Side Effects
While generally well-tolerated, Bimatoprost may cause side effects including:
- Conjunctival hyperemia
- Eye irritation
- Changes in iris pigmentation
These side effects are typically mild and reversible upon discontinuation of the medication .
Research Findings
Recent research has expanded the understanding of Bimatoprost's biological activity:
- Comparative Efficacy Studies : Research comparing Bimatoprost with other prostaglandin analogs (like latanoprost) indicates that while all are effective at lowering IOP, Bimatoprost may have a more pronounced effect on eyelash growth .
- Molecular Studies : Investigations into the molecular pathways activated by Bimatoprost have revealed its role in upregulating matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling—important for maintaining ocular health .
- Long-term Safety Assessments : Longitudinal studies have shown that continuous use of Bimatoprost does not lead to significant adverse effects over time, reinforcing its safety profile for chronic use in glaucoma patients .
Applications De Recherche Scientifique
Overview
The compound (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-N-ethyl-5-heptenamide is a complex organic molecule with significant potential in various scientific research fields. Its structure suggests applications in pharmacology, particularly in the development of anti-inflammatory and anti-cancer agents.
Anti-inflammatory Activity
Research has indicated that this compound exhibits anti-inflammatory properties. It has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In a study published in ACS Omega, various derivatives of similar compounds were synthesized and tested for their efficacy as COX inhibitors, providing a framework for understanding the anti-inflammatory mechanisms of (5Z)-7-[...] .
Cancer Research
The compound's structural characteristics suggest it may be beneficial in cancer therapy. The presence of hydroxyl groups and specific substituents could enhance its interaction with biological targets involved in tumor progression. Research into similar compounds has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .
COX Inhibition
The inhibition of COX enzymes leads to a decrease in prostaglandin synthesis, which is associated with inflammation and pain. The compound's ability to modulate these pathways makes it a candidate for further investigation as an anti-inflammatory drug.
Antioxidant Properties
Compounds with similar structures have shown antioxidant activity, which can protect cells from oxidative stress—a factor implicated in both cancer and inflammatory diseases .
Table 1: Summary of Research Findings on (5Z)-7-[...]
Safety and Toxicity
While the therapeutic potential is significant, safety evaluations are critical. Preliminary studies indicate moderate toxicity profiles; however, further investigations are required to fully understand the safety margins and potential side effects associated with this compound.
Propriétés
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-ethylhept-5-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34F3NO5/c1-2-29-24(33)11-6-4-3-5-10-20-21(23(32)15-22(20)31)13-12-18(30)16-34-19-9-7-8-17(14-19)25(26,27)28/h3,5,7-9,12-14,18,20-23,30-32H,2,4,6,10-11,15-16H2,1H3,(H,29,33)/b5-3-,13-12+/t18-,20-,21-,22+,23-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAVJEMZITUZOC-XBUSSCQASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34F3NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.